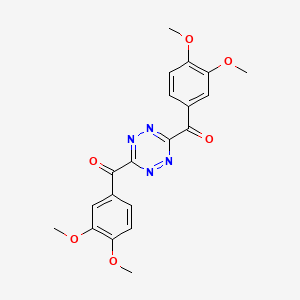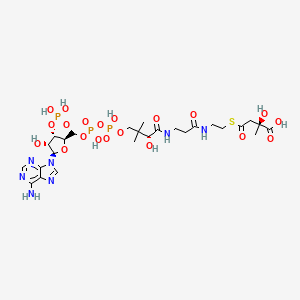
(3S)-Citramalyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-citramalyl-CoA is the (3S)-diastereomer of citramalyl-CoA. It derives from a L-citramalic acid. It is a conjugate acid of a this compound(5-).
Wissenschaftliche Forschungsanwendungen
Enzyme Complexes and Biochemical Pathways :
- Citramalate lyase, an enzyme complex from Clostridium tetanomorphum, involves (3S)-Citramalyl-CoA in its functioning. This complex has been dissociated into active protein components, including an acyl carrier protein, α, and β subunits. The α subunit catalyzes the formation of acetyl-CoA and citramalate from this compound and acetate (Dimroth, Buckel, Loyal, & Eggerer, 1977).
Autotrophic CO2 Fixation and Metabolic Cycles :
- In Chloroflexus aurantiacus, a phototrophic bacterium, this compound plays a role in the 3-hydroxypropionate cycle for autotrophic CO2 fixation. This cycle involves the conversion of citramalate to acetyl-CoA and pyruvate, crucial for cellular carbon precursor formation (Friedmann, Alber, & Fuchs, 2006; 2007).
Citrate Synthase Activity :
- Studies on citrate synthase, an enzyme that catalyzes the conversion of oxaloacetate and acetyl-CoA to citrate, have revealed interesting insights when using (3S)-citryl-CoA, a related compound to this compound, as a substrate. These studies contribute to understanding the kinetics and mechanisms of enzyme action involving this compound (Löhlein-Werhahn, Bayer, Bauer, & Eggerer, 1983).
Microbial Product Synthesis :
- The microbial synthesis of citramalic acid, a precursor for chemical synthesis, involves this compound. Research in Escherichia coli has shown that engineered citrate synthase can improve citramalic acid production, demonstrating the importance of this compound in biotechnological applications (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Vitamin B12 Metabolism and Immunomodulation :
- The CLYBL gene, which encodes a mitochondrial enzyme involved in vitamin B12 metabolism, is linked to the metabolism of this compound. This connection highlights the role of this compound in broader cellular metabolic pathways and potential implications for human health (Shen et al., 2017).
Metabolic Engineering and Synthetic Biology :
- Metabolic engineering in microorganisms, such as E. coli, has been utilized to enhance the synthesis of compounds like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) using this compound as a precursor. This demonstrates its role in biopolymer production and synthetic biology applications (Yang et al., 2013).
Eigenschaften
Molekularformel |
C26H42N7O20P3S |
|---|---|
Molekulargewicht |
897.6 g/mol |
IUPAC-Name |
(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1 |
InChI-Schlüssel |
XYGOWHUIVNMEIA-XBVYHAPZSA-N |
Isomerische SMILES |
C[C@](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



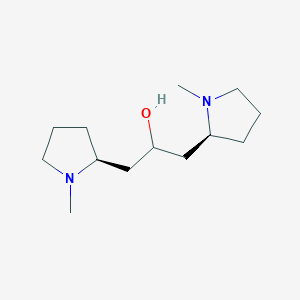
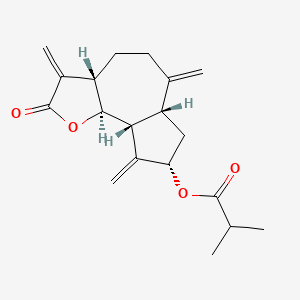
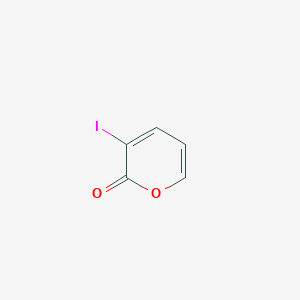
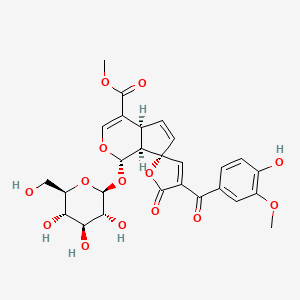

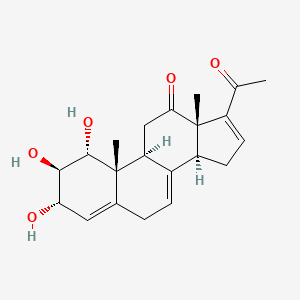
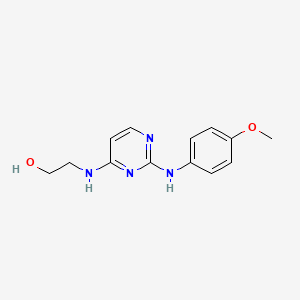
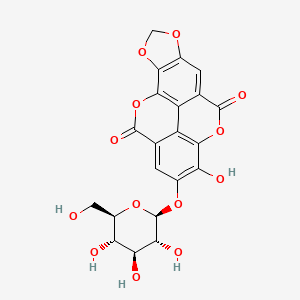
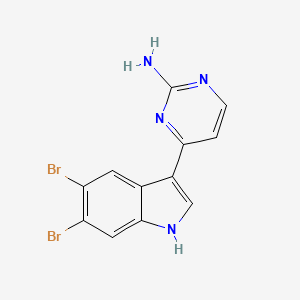
![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)

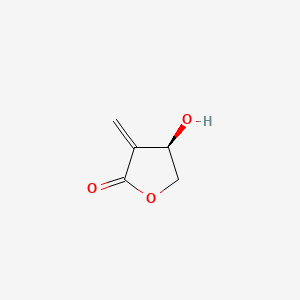
![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
